Rhodinyl propionate

fragrance chemistry olfactory characterization ester odor profiling

Rhodinyl propionate (CAS 105-89-5), also known as 3,7-dimethyl-7-octen-1-yl propionate, is a fatty alcohol ester with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol. At 100% concentration, it exhibits a floral odor profile characterized by rose, geranium, and verbena notes, with a fruity almond-like flavor character.

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 105-89-5
Cat. No. B089866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodinyl propionate
CAS105-89-5
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCC(=O)OCCC(C)CCCC(=C)C
InChIInChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h12H,2,5-10H2,1,3-4H3
InChIKeyHIOFEMJTKIEZFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol;  practically insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Rhodinyl Propionate (CAS 105-89-5): A Rose-Geranium Ester for Fragrance and Flavor Formulation


Rhodinyl propionate (CAS 105-89-5), also known as 3,7-dimethyl-7-octen-1-yl propionate, is a fatty alcohol ester with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol [1]. At 100% concentration, it exhibits a floral odor profile characterized by rose, geranium, and verbena notes, with a fruity almond-like flavor character [2]. This colorless, oily liquid is practically insoluble in water but soluble in alcohol and most fixed oils [1][3]. It is regulated under IFRA standards with typical usage recommendations up to 4% concentration in fragrance concentrates, and holds FEMA GRAS status (FEMA No. 2986) for flavor applications [4][5].

Why Rhodinyl Propionate Cannot Be Replaced by Simple In-Class Substitution


While rhodinyl propionate shares the C₁₃H₂₄O₂ molecular formula with citronellyl propionate, their odor profiles, substantivity, and functional performance in fragrance compositions differ significantly [1]. Rhodinyl propionate offers a sweeter and richer sensory profile compared to citronellyl propionate, which presents a greener, waxy, neroli-type character . Relative to rhodinyl acetate, the propionate ester exhibits a richer odor but lacks the freshness characteristic of the acetate . When compared to rhodinyl butyrate, the propionate maintains a cleaner rose-geranium profile whereas the butyrate introduces pronounced fruity, berry, and tropical notes . These differences are driven by the ester chain length and the presence of the terminal double bond (7-octen-1-yl in rhodinyl propionate versus 6-octen-1-yl in citronellyl propionate), which together modulate vapor pressure, odor tenacity, and olfactory character [2]. Generic substitution without formulation adjustment will alter the fragrance pyramid, modify the evaporation curve, and change the overall hedonic impression of the finished product.

Quantitative Differentiation Evidence: Rhodinyl Propionate vs. Closest Analogs


Odor Profile Differentiation: Richer Rose-Geranium vs. Greener Citronellyl Propionate

Rhodinyl propionate at 100% concentration is characterized by a rose, geranium, and verbena odor profile [1]. In contrast, citronellyl propionate at the same concentration exhibits a distinctly greener, waxy, neroli, and citrus character with fruity nuances [2]. The target compound is described qualitatively as possessing a sweeter and richer sensory profile compared to citronellyl propionate .

fragrance chemistry olfactory characterization ester odor profiling

Richer Odor vs. Fresher Acetate: Propionate-Acetate Chain Length Trade-off

Rhodinyl propionate has a richer odor than rhodinyl acetate, but it also lacks the freshness of the acetate . The acetate is described as having a fresh, rose-like odor with powdery, spicy, and citrus nuances , whereas the propionate offers a sweeter, deeper rose-geranium character [1].

ester homolog comparison fragrance formulation odor richness vs. freshness

Flavor Sweetness Differentiation: Rhodinyl vs. Citronellyl Propionate

Rhodinyl propionate has a sweet and deep taste, while citronellyl propionate is not nearly as sweet or rich . The target compound is used at 1-5 ppm in finished flavor products, whereas citronellyl propionate finds application in melon, pear, tropical, banana, and apple flavors where its greener, less sweet profile is advantageous [1][2].

flavor chemistry sweetness profiling ester taste comparison

Physical Property Differences: Boiling Point, Vapor Pressure, and Flash Point vs. Acetate and Citronellyl Analogs

Rhodinyl propionate exhibits a boiling point of 255°C [1][2] and a vapor pressure of approximately 0.005 mmHg at 25°C [3], making it substantially less volatile than rhodinyl acetate (boiling point 237°C, vapor pressure 0.0154 mmHg at 25°C) . The flash point of rhodinyl propionate is approximately 89.4°C [4], which is higher than the acetate's 46°C flash point but lower than the butyrate's >100°C flash point .

physicochemical properties ester homolog comparison volatility profiling

Solubility and Partitioning Properties Across Ester Homologs

Rhodinyl propionate exhibits a predicted logP (octanol-water partition coefficient) of 4.715 to 4.82 [1][2]. In comparison, rhodinyl acetate has a logP of 4.29 , citronellyl propionate has a logP of 4.81 , and rhodinyl butyrate has a logP of 5.35 . Water solubility is estimated at 1.57 mg/L at 25°C [1], which is lower than citronellyl propionate's 1.83 mg/L [3].

physicochemical properties solubility parameters logP profiling

Best Application Scenarios for Rhodinyl Propionate Based on Differential Evidence


Rose and Carnation Fragrance Compositions Requiring Rich Floral Sweetness

Rhodinyl propionate is used as a modifier for rhodinyl acetate in rose, carnation, and oriental fragrance types . Its richer, sweeter odor profile complements the fresh character of the acetate, adding depth and warmth to the floral accord without introducing the green-waxy notes characteristic of citronellyl propionate [1]. The compound's intermediate logP (~4.7-4.8) and vapor pressure (~0.005 mmHg) support its placement in the heart notes of the fragrance pyramid, contributing to the mid-to-dry-down transition [2]. Typical usage recommendations under IFRA standards allow concentrations up to 4% in fragrance concentrates [3].

Oriental and Balsamic Fragrance Formulations

Rhodinyl propionate's sweetness blends exceptionally well with balsamic and citrus-balsamic notes for rich oriental fragrance types [1]. Unlike rhodinyl acetate, which lacks the richness required for deep oriental compositions, and unlike rhodinyl butyrate, whose pronounced fruity-berry character may interfere with balsamic coherence, the propionate ester provides balanced sweetness without introducing extraneous fruity or green notes [2].

Imitation Plum, Honey, Berry, and Rose Flavor Compositions

Rhodinyl propionate finds targeted use in flavor compositions including imitation plum, honey, various berry compositions, and rose flavors, at typical concentrations of 1-5 ppm in finished products . In these applications, its sweet and deep taste profile offers a distinct advantage over citronellyl propionate, which is described as 'not nearly as sweet or rich' [1]. The latter is better reserved for melon, pear, tropical, and apple flavors where a greener, less sweet character is desired [2].

Cosmetic Fragrance Products Requiring Moderate Skin Substantivity

Based on its physical properties — specifically a vapor pressure approximately 3× lower than rhodinyl acetate (0.005 mmHg vs. 0.0154 mmHg) and a flash point approximately 43°C higher (89.4°C vs. 46°C) — rhodinyl propionate provides greater persistence on skin than the acetate while maintaining lower tenacity than the butyrate [1]. This makes it particularly suitable for leave-on cosmetic products (creams, lotions, and fine fragrances) where a sustained floral impression is desired but overbearing base-note persistence would be detrimental. Average usage concentrations in cosmetic products range from 0.2-1% in creams, shampoos, and sprays, up to 3-30% in fine fragrances depending on product type [2].

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